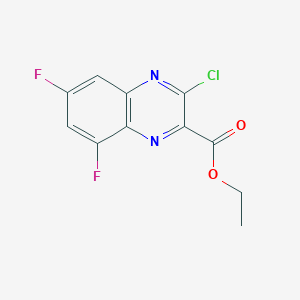

Ethyl 3-chloro-6,8-difluoroquinoxaline-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-chloro-6,8-difluoroquinoxaline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClF2N2O2/c1-2-18-11(17)9-10(12)15-7-4-5(13)3-6(14)8(7)16-9/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZYDMUFKHNRQLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=C(C=C(C=C2F)F)N=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClF2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Steps in the Beirut Reaction:

- Starting materials: Benzofuroxans and β-ketoesters or β-ketoamides.

- Reaction conditions: Typically performed in the presence of organic bases such as potassium carbonate or potassium fluoride on alumina, at temperatures ranging from 0°C to 10°C.

- Outcome: Formation of quinoxaline 1,4-dioxides with high regioselectivity and yields typically between 65-83% for fluorinated derivatives.

Application to this compound:

- Substituents: The fluorine atoms at positions 6 and 8 are introduced via fluorinated benzofuroxans, while the chloro substituent at position 3 is incorporated through subsequent halogenation or starting from chlorinated precursors.

- Reaction pathway: The heterocyclization involves the condensation of fluorinated benzofuroxans with β-ketoesters, such as ethyl acetoacetate, under catalytic conditions to form the core quinoxaline ring with the desired substituents.

Summary of the Synthetic Route

| Step | Reaction | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| 1 | Formation of benzofuroxan | Aromatic amines + oxides | Reflux | — | Starting material for heterocyclization |

| 2 | Fluorination | Selectfluor/DAST | Mild, room temperature | Variable | Introduces fluorine at positions 6 and 8 |

| 3 | Halogenation | NCS or POCl₃ | Controlled temperature | Variable | Chlorination at position 3 |

| 4 | Heterocyclization | Fluorinated benzofuroxan + β-ketoester | Base (K₂CO₃) | 65-83% | Forms the quinoxaline core |

| 5 | Esterification | Carboxylic acid + ethanol | Acid catalysis | High | Introduces ethyl ester at position 2 |

Research Findings and Optimization Strategies

Recent research emphasizes the importance of catalyst choice and reaction conditions to maximize yield and regioselectivity. For instance, T. Lima et al. demonstrated that using potassium carbonate in acetone or DMF significantly enhances yield, reaching up to 64% for fluorinated derivatives. Similarly, the use of organic bases or catalysts like potassium fluoride on alumina can afford acceptable yields (31-40%) for specific derivatives.

Further modifications, such as the use of acyl or alkyl groups, are achieved through subsequent transformations of the quinoxaline core, including bromination and hydrolysis, to diversify the compound's chemical space.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-6,8-difluoroquinoxaline-2-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the quinoxaline ring.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Substituted quinoxalines with various functional groups.

Oxidation: Quinoxaline N-oxides or other oxidized derivatives.

Reduction: Reduced quinoxaline derivatives with altered electronic properties.

Scientific Research Applications

Scientific Research Applications

Ethyl 3-chloro-6,8-difluoroquinoxaline-2-carboxylate has diverse applications across multiple scientific domains:

Chemistry

- Building Block for Synthesis : It serves as a precursor for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. The compound can undergo nucleophilic substitution reactions, oxidation, reduction, and coupling reactions (e.g., Suzuki-Miyaura) to form carbon-carbon bonds.

Biology

- Enzyme Inhibition : Studies suggest its potential as an enzyme inhibitor or receptor modulator in biochemical assays. The presence of halogen atoms may enhance binding affinity to biological targets .

Medicine

- Therapeutic Properties : Research indicates potential anticancer, antimicrobial, and antiviral activities. For instance, derivatives have shown promise against various cancer cell lines and bacterial infections .

Industry

- Advanced Materials Development : The compound is explored for applications in liquid crystals and organic semiconductors due to its unique electronic properties.

Case Studies

- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against breast adenocarcinoma cells under hypoxic conditions. These findings suggest potential therapeutic avenues for targeting solid tumors .

- Antimicrobial Properties : Research highlighted the compound's effectiveness against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics .

- Material Science Applications : Investigations into its use in organic electronics have shown that this compound can enhance charge transport properties in organic semiconductors.

Mechanism of Action

The mechanism of action of Ethyl 3-chloro-6,8-difluoroquinoxaline-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chlorine and fluorine atoms can enhance binding affinity and selectivity, leading to potent biological effects. The compound may also participate in redox reactions, influencing cellular pathways and processes.

Comparison with Similar Compounds

Halogenation Patterns

- The chloro and fluoro substituents in the target compound enhance electrophilicity and metabolic stability compared to non-halogenated quinoxalines .

- Ethyl 3-chloro-6-(trifluoromethyl)quinoxaline-2-carboxylate replaces difluoro groups with a trifluoromethyl moiety at C6, increasing lipophilicity and electron-withdrawing effects, which may improve bioavailability .

Core Heterocycle Modifications

- Diethyl (3-chloro-6,7-difluoro-1H-thiazolo[3,4-a]quinoxalin-1-ylidene) malonate incorporates a thiazolo ring fused to the quinoxaline core.

Biological Activity

Ethyl 3-chloro-6,8-difluoroquinoxaline-2-carboxylate is a heterocyclic compound belonging to the quinoxaline family, notable for its diverse biological activities. This article synthesizes findings from various studies to elucidate its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a quinoxaline ring with chlorine and fluorine substituents that enhance its chemical reactivity. The molecular formula is , and it has a molecular weight of approximately 236.65 g/mol. The presence of these halogens significantly influences its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and nucleic acids. The mechanism may involve:

- Enzyme Inhibition : The compound can bind to the active sites of specific enzymes, blocking substrate access and inhibiting their activity.

- Nucleic Acid Interaction : Its structure allows it to interact with DNA and RNA, potentially affecting their synthesis and function.

- Redox Reactions : The presence of fluorine can facilitate redox reactions, influencing cellular pathways.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast adenocarcinoma (MCF-7) and prostate cancer (PC3) cells. For instance:

- Study Findings : In vitro studies indicated that this compound induces apoptosis in MCF-7 cells at submicromolar concentrations by downregulating anti-apoptotic proteins like BCL2 .

Antimicrobial Properties

The compound also displays notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its effectiveness can be summarized as follows:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Enterococcus faecalis | 0.4 - 1.9 μg/mL |

| Staphylococcus aureus | 0.5 - 2.0 μg/mL |

| Escherichia coli | 1.0 - 3.0 μg/mL |

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents .

Antiviral Activity

In addition to its antibacterial properties, this compound has shown potential antiviral effects against various viral pathogens. Its mechanism may involve inhibiting viral replication through interference with viral enzymes or host cell pathways.

Case Studies

- Antiproliferative Effects : A study published in MDPI examined the antiproliferative effects of quinoxaline derivatives on cancer cell lines under hypoxic conditions, revealing that this compound significantly reduced cell viability .

- Antimycobacterial Activity : Another investigation focused on the antimycobacterial properties of quinoxaline derivatives against Mycobacterium tuberculosis strains, highlighting the selectivity index of this compound as superior compared to traditional antibiotics.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Ethyl 3-chloro-6,8-difluoroquinoxaline-2-carboxylate, and how can intermediates be optimized?

- Methodology : The synthesis typically involves cyclocondensation of halogenated precursors. For example, describes a related quinoxaline derivative synthesized via a multi-step protocol starting with diethyl malonate and halogenated aromatic amines. Key steps include nucleophilic substitution at the 3-position with chlorine and fluorination at the 6- and 8-positions using KF or AgF under anhydrous conditions. Optimization involves controlling reaction temperature (e.g., 80–100°C) and stoichiometric ratios to minimize side products .

- Characterization : Intermediate purity can be confirmed via TLC (silica gel, ethyl acetate/hexane) and NMR (e.g., monitoring fluorine coupling patterns in NMR) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should be prioritized?

- Techniques :

- NMR : NMR (δ 1.3–1.5 ppm for ethyl ester protons; δ 7.0–8.5 ppm for aromatic protons), NMR (distinct signals for 6- and 8-fluoro substituents), and NMR (carbonyl at ~165 ppm) .

- IR : Stretching vibrations for ester C=O (~1720 cm) and C-F bonds (~1100–1250 cm) .

- Mass Spectrometry : HRMS to confirm molecular ion [M+H] and isotopic patterns from chlorine .

Q. How can solubility and stability challenges be addressed during experimental design?

- Solubility : Use polar aprotic solvents (DMF, DMSO) for reactions; for crystallization, mixed solvents (e.g., ethanol/water) improve yield .

- Stability : Store under inert atmosphere (N/Ar) at –20°C to prevent hydrolysis of the ester group. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s structural conformation?

- Methods : Single-crystal X-ray diffraction (SC-XRD) using SHELXL ( ) for refinement. Key parameters:

- Space group determination (e.g., monoclinic ).

- Anisotropic displacement parameters for fluorine and chlorine atoms.

- Hydrogen bonding analysis (e.g., C–H···O/F interactions) using Mercury CSD ( ) .

Q. What strategies are effective in resolving conflicting reactivity data (e.g., unexpected substitution patterns)?

- Case Study : If fluorination at the 6-position is inconsistent, use kinetic vs. thermodynamic control analysis. Vary reaction time and temperature (e.g., 24h at 60°C vs. 12h at 100°C) to isolate intermediates.

- Validation : LC-MS tracking of reaction progress and NMR to confirm regioselectivity .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Approach : Molecular docking (AutoDock Vina) using quinoxaline as a pharmacophore. Parameters:

- Grid box centered on target active sites (e.g., HIV protease in ).

- Scoring functions to assess binding affinity (ΔG).

- Validation : Compare with experimental IC values from enzyme inhibition assays .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in synthetic yield or purity?

- Troubleshooting :

- Chromatography : Optimize column chromatography gradients (e.g., 5–40% ethyl acetate in hexane).

- Crystallization : Use seeding with previously characterized crystals to improve reproducibility .

- QC Protocols : Mandatory HPLC purity checks (>95%) and elemental analysis (C, H, N within ±0.4%) .

Q. What statistical methods are recommended for interpreting spectroscopic or crystallographic data discrepancies?

- Tools :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.